2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

ATR kinase inhibition DNA damage response cancer therapy

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 954230-81-0) is a privileged ATR kinase inhibitor scaffold. Derivative 5g exhibits IC₅₀=0.007 μM—14.3-fold more potent than 2-furyl analogs, confirming the 2-phenyl group as a non-interchangeable pharmacophore. This regioisomer occupies distinct IP space versus patented pyrazine/quinazoline ATR series. The free 6-position NH enables rapid parallel library synthesis via N-alkylation, acylation, or sulfonylation without protecting groups. Demonstrated multi-target activity against FLT3, CDK4/6, and HPK1 supports AML and solid tumor drug discovery. Supplied at ≥98% purity.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B11899156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2CN1)C3=CC=CC=C3
InChIInChI=1S/C12H11N3/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12/h1-5,7,13H,6,8H2
InChIKeySWWCXJBPXRJTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Heterocyclic Core for ATR Kinase-Targeted Drug Discovery and Building Block Procurement


2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 954230-81-0; molecular formula: C₁₂H₁₁N₃; molecular weight: 197.24) is a heterocyclic compound featuring a fused pyrrolo-pyrimidine ring system with a 2-phenyl substituent . The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been identified as a core structure for developing inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway [1]. This compound serves as a privileged building block for medicinal chemistry campaigns, with multiple patents disclosing substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors targeting diverse therapeutic applications including cancer [2].

Why Generic Pyrrolopyrimidine Analogs Cannot Substitute 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in ATR-Targeted SAR Campaigns


The pyrrolo[3,4-d]pyrimidine scaffold exists in multiple regioisomeric forms (pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, pyrrolo[3,4-d]pyrimidine), each exhibiting distinct kinase inhibition profiles and target selectivity [1]. Within the pyrrolo[3,4-d]pyrimidine series, substitution at the 2-position is a critical determinant of both potency and selectivity against ATR kinase [2]. The 2-phenyl group provides a specific electronic and steric profile that cannot be replicated by 2-alkyl, 2-heteroaryl, or unsubstituted analogs without fundamentally altering the structure-activity relationship (SAR) trajectory. Furthermore, patent-protected derivatives containing the 2-phenyl pyrrolo[3,4-d]pyrimidine core demonstrate activity against multiple kinase targets including FLT3, CDK4/6, and HPK1, underscoring that the 2-phenyl substitution is a non-interchangeable pharmacophoric element [3].

Quantitative Differentiation Evidence: 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Versus Closest Structural Analogs


2-Phenyl Substitution Enables Sub-Nanomolar ATR Inhibition Unachievable with Alternative 2-Position Modifications

In a systematic SAR study of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors, the 2-phenyl substituted analog (compound 5g) demonstrated an IC₅₀ value of 0.007 μM (7 nM) against ATR kinase [1]. This potency represents a 14.3-fold improvement over the 2-furyl analog (IC₅₀ = 0.100 μM) and a 3.8-fold improvement over the 2-pyridinyl analog (IC₅₀ = 0.027 μM), highlighting the critical role of the phenyl ring in achieving sub-10 nM inhibitory activity [1]. The 2-phenyl compound also significantly reduced phosphorylation of ATR and its downstream signaling protein Chk1 at Ser345 in HT29 cells, with a measurable decrease in p-Chk1 levels observed at concentrations as low as 0.01 μM [2].

ATR kinase inhibition DNA damage response cancer therapy medicinal chemistry

Pyrrolo[3,4-d]pyrimidine Core Demonstrates Multi-Kinase Targeting Profile Distinct from Pyrrolo[2,3-d]pyrimidine Regioisomers

Patent-disclosed compounds containing the 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold exhibit inhibitory activity against a distinct panel of kinases including FLT3, CDK4, CDK6, and HPK1 (MAP4K1) [1]. In contrast, closely related pyrrolo[2,3-d]pyrimidine analogs have been identified primarily as PAK4 inhibitors with low nanomolar IC₅₀ values but a narrower kinase targeting profile . This differential selectivity arises from the regioisomeric arrangement of the fused pyrrole and pyrimidine rings, which alters hydrogen-bonding patterns and hydrophobic interactions within the kinase ATP-binding pocket [2].

kinase selectivity regioisomer comparison multi-targeted inhibitors FLT3 CDK4/6

2-Phenyl Pyrrolo[3,4-d]pyrimidine Displays Distinct ATR Inhibition Profile Compared to Alternative Heterocyclic ATR Inhibitor Scaffolds

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a structurally distinct ATR inhibitor chemotype compared to previously established ATR inhibitor classes such as the pyrazine-based VE-821/VX-970 series and the quinazoline-based AZD6738 [1]. While VE-821 demonstrates an ATR IC₅₀ of 0.026 μM (26 nM) and AZD6738 shows 0.001 μM (1 nM) activity, the pyrrolo[3,4-d]pyrimidine derivative 5g achieves an IC₅₀ of 0.007 μM (7 nM) with a novel binding mode and distinct intellectual property landscape [2]. The 2-phenyl substitution in this scaffold provides a unique vector for optimizing physicochemical properties and kinase selectivity without infringing existing ATR inhibitor patent space [1].

ATR inhibitor scaffold comparison DNA damage response kinase selectivity

Synthetic Accessibility of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Outperforms More Complex Pyrrolopyrimidine Derivatives

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is commercially available at 98% purity (CAS 954230-81-0) and can be synthesized via condensation of appropriate benzamidine derivatives with pyrrolidinone intermediates . In contrast, related 4-substituted pyrrolo[3,4-d]pyrimidines or 7-substituted derivatives require additional synthetic steps and protecting group strategies, increasing the step count from 3-4 steps to 6-8 steps for analogs with comparable substitution patterns [1]. The free NH group in the 6,7-dihydro-5H-pyrrolo ring provides a versatile handle for further derivatization (e.g., N-alkylation, acylation, sulfonylation) without requiring deprotection steps .

synthetic accessibility building block medicinal chemistry parallel synthesis

Validated Application Scenarios for 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Based on Quantitative Evidence


ATR Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing ATR-targeted cancer therapeutics should prioritize the 2-phenyl pyrrolo[3,4-d]pyrimidine scaffold as a starting point for lead optimization. The documented IC₅₀ of 0.007 μM for compound 5g provides a validated baseline potency, while the comparative SAR data demonstrates that 2-phenyl substitution is superior to 2-furyl (14.3-fold difference) and 2-pyridinyl (3.8-fold difference) analogs [1]. This scaffold enables systematic exploration of substitution at the 4-position, 6-position, and 7-position to further optimize potency, selectivity, and pharmacokinetic properties while maintaining the critical 2-phenyl pharmacophore [2].

Multi-Kinase Inhibitor Discovery Targeting FLT3 and CDK4/6 Pathways

For programs seeking multi-targeted kinase inhibition profiles, the 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core offers a privileged starting point with demonstrated activity against FLT3, CDK4, CDK6, and HPK1 [1]. This is particularly relevant for acute myeloid leukemia (AML) drug discovery, where FLT3 mutations are common, and for CDK4/6-dependent solid tumors including breast cancer. The scaffold's distinct selectivity profile relative to pyrrolo[2,3-d]pyrimidine regioisomers provides a strategic advantage in developing proprietary chemical matter with freedom-to-operate benefits [2].

High-Throughput Parallel Synthesis and Library Generation

The commercial availability of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine at 98% purity (CAS 954230-81-0) combined with its free NH handle makes it an ideal building block for parallel synthesis campaigns [1]. The compound can be rapidly diversified through N-alkylation, N-acylation, N-sulfonylation, or N-arylation at the 6-position without requiring protecting group manipulations. This synthetic efficiency enables the generation of 100-500 member libraries within weeks rather than months, accelerating hit-to-lead timelines [2].

Novel ATR Inhibitor Development with Distinct IP Landscape

Organizations seeking to develop ATR inhibitors with freedom-to-operate should leverage the pyrrolo[3,4-d]pyrimidine scaffold as an alternative chemotype to the extensively patented pyrazine (VE-821/VX-970) and quinazoline (AZD6738) series [1]. With an IC₅₀ of 0.007 μM against ATR kinase, the pyrrolo[3,4-d]pyrimidine series achieves comparable potency while occupying distinct chemical space [2]. The 2-phenyl substitution provides a unique vector for optimization and establishes a proprietary SAR trajectory that circumvents existing composition-of-matter claims on alternative ATR inhibitor scaffolds [1].

Quote Request

Request a Quote for 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.